N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 887212-89-7
VCID: VC7547865
InChI: InChI=1S/C18H22ClN7O/c1-24-6-8-26(9-7-24)18-22-16(13-11-20-25(2)17(13)23-18)21-12-4-5-15(27-3)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23)
SMILES: CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl
Molecular Formula: C18H22ClN7O
Molecular Weight: 387.87

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 887212-89-7

Cat. No.: VC7547865

Molecular Formula: C18H22ClN7O

Molecular Weight: 387.87

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 887212-89-7

Specification

CAS No. 887212-89-7
Molecular Formula C18H22ClN7O
Molecular Weight 387.87
IUPAC Name N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C18H22ClN7O/c1-24-6-8-26(9-7-24)18-22-16(13-11-20-25(2)17(13)23-18)21-12-4-5-15(27-3)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23)
Standard InChI Key WVNDXWOPDMMPLL-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a methyl group, at the 6-position with a 4-methylpiperazinyl moiety, and at the 4-position with an N-(3-chloro-4-methoxyphenyl)amine group. The chlorine atom at the 3-position of the phenyl ring and the methoxy group at the 4-position contribute to its electronic and steric properties, influencing binding interactions with biological targets .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₇O
Molecular Weight387.87 g/mol
IUPAC NameN-(3-Chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl
SolubilityNot publicly available

The presence of the 4-methylpiperazine group enhances solubility in polar solvents, while the aromatic chlorophenyl moiety contributes to hydrophobic interactions.

Synthesis and Development

Synthetic Pathways

While the exact synthesis route for this compound remains undisclosed, analogous pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclocondensation reactions. For example, a related compound with a 4-methylpiperazinyl group was synthesized by reacting 4-chloro-6-(isopropylthio)pyrazolo[3,4-d]pyrimidine with 3-chloroaniline under reflux conditions . Key steps likely include:

  • Core Formation: Cyclization of aminopyrazoles with nitriles or carbonyl compounds.

  • Substitution Reactions: Introduction of the 4-methylpiperazinyl group via nucleophilic aromatic substitution.

  • Amination: Coupling of the chlorophenylamine moiety at the 4-position .

Optimization Challenges

Synthetic hurdles include regioselectivity in pyrazole ring formation and stability issues during piperazine incorporation. Purification often requires chromatography due to the compound’s moderate polarity .

Biological Activity and Mechanisms

Antimicrobial Effects

Recent findings demonstrate that pyrazolo[3,4-d]pyrimidines synergize with β-lactam antibiotics against Staphylococcus aureus and Escherichia coli. Mechanistically, they may disrupt bacterial kinase signaling or cell wall synthesis pathways .

Table 2: Biological Activities of Analogous Compounds

Compound ClassActivityTarget Organism
Pyrazolo[3,4-d]pyrimidinesAnticancer (IC₅₀: 0.5–2 μM)MCF-7, A549 cells
Pyrazolo[3,4-d]pyrimidinesAntibacterial (MIC: 8–32 μg/mL)S. aureus, E. coli

Therapeutic Applications

Oncology

The compound’s kinase inhibitory activity suggests utility in treating tyrosine kinase-driven cancers, such as non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML). Preclinical models indicate tumor growth reduction by 40–60% at 10 mg/kg doses.

Anti-Inflammatory Therapy

Structural analogs suppress NF-κB and COX-2 pathways, reducing interleukin-6 (IL-6) and TNF-α levels in murine models. This positions the compound as a candidate for rheumatoid arthritis or inflammatory bowel disease.

Recent Research Advancements

Combination Therapies

A 2023 study demonstrated synergy between pyrazolo[3,4-d]pyrimidines and checkpoint inhibitors, enhancing T-cell infiltration in melanoma models. The 4-methylpiperazine group may improve blood-brain barrier penetration for glioblastoma applications.

Resistance Mechanisms

Emerging data suggest that overexpression of ABCB1 transporters limits efficacy, prompting investigations into co-administration with P-glycoprotein inhibitors .

Future Directions

Pharmacokinetic Studies

Current gaps include oral bioavailability and metabolic stability data. Proposed studies:

  • ADME Profiling: Radiolabeled tracer experiments to assess absorption and distribution.

  • Metabolite Identification: LC-MS/MS analysis of hepatic microsomal incubations.

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may enhance tumor specificity. For instance, HER2-targeted ADCs reduced off-target toxicity in xenograft models by 70%.

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